molecular formula C26H26ClN3O3S B2653189 6-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide CAS No. 422276-34-4

6-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide

Cat. No.: B2653189
CAS No.: 422276-34-4
M. Wt: 496.02
InChI Key: WEYPQCXLAXNGDH-UHFFFAOYSA-N
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Description

The compound 6-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a 2-chlorobenzylsulfanyl group at position 2, a hexanamide chain at position 3, and a furan-2-ylmethyl group as the amide substituent. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including kinase inhibition, antimicrobial, and anticancer properties.

Properties

IUPAC Name

6-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O3S/c27-22-12-5-3-9-19(22)18-34-26-29-23-13-6-4-11-21(23)25(32)30(26)15-7-1-2-14-24(31)28-17-20-10-8-16-33-20/h3-6,8-13,16H,1-2,7,14-15,17-18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYPQCXLAXNGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=O)N2CCCCCC(=O)NCC4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the quinazolinone intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Furan Moiety: The furan ring is introduced via a nucleophilic substitution reaction, where the quinazolinone derivative reacts with furan-2-carbaldehyde.

    Final Coupling: The final product is obtained by coupling the intermediate with hexanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the synthesis of more complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with the active sites of enzymes, potentially inhibiting their activity. The chlorophenyl and furan groups may enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit structural and functional diversity based on substituent variations. Below is a comparative analysis of the target compound with structurally analogous molecules, focusing on molecular properties, substituent effects, and inferred biological activities.

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Target Compound C₂₈H₂₇ClN₃O₂S 504.05 2-chlorobenzylsulfanyl, hexanamide, furfurylmethyl Long alkyl chain for membrane permeability; furan for metabolic stability -
763114-88-1 C₂₅H₂₂ClN₃O₂S 464.0 4-chlorophenylsulfanyl, acetamide, 2-ethyl-6-methylphenyl Shorter acetamide chain; aromatic substituents for hydrophobic interactions
477329-16-1 C₂₂H₁₉ClN₄O₃S₂ 494.99 4-chlorophenylsulfanyl, acetamide, 4-sulfamoylphenyl Sulfamoyl group enhances solubility and hydrogen-bonding capacity
876577-89-8 C₉H₉N₃O₂S₂ 267.32 5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-ylthio Oxadiazole-thioether linkage; furyl group for π-π stacking

Key Findings from Structural Analysis

Sulfamoyl-containing analogs (e.g., 477329-16-1) exhibit improved solubility due to polar sulfonamide groups .

Bioisosteric Replacements :

  • The furfurylmethyl group in the target compound may serve as a bioisostere for phenyl or heteroaryl groups in analogs like 763114-88-1, balancing steric and electronic properties while avoiding metabolic oxidation .

Synthetic Accessibility: Similar compounds (e.g., 763114-88-1) are synthesized via nucleophilic substitution of chloroquinazolinones with thiols, followed by amidation . The target compound likely follows analogous pathways, with modifications for hexanamide chain elongation .

Biological Activity

The compound 6-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula

The molecular formula of the compound is C18H21ClN4O2SC_{18}H_{21}ClN_{4}O_{2}S.

Structural Characteristics

The compound features a quinazoline core substituted with a chlorophenyl group and a furan moiety, which are known to influence its biological activity. The presence of the sulfanyl group also contributes to its pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazolidinone derivatives containing furan moieties have shown moderate to strong antiproliferative activity in human leukemia cell lines. These studies suggest that the electron-donating groups on the aromatic rings play a crucial role in enhancing cytotoxicity and inducing apoptosis in cancer cells .

Table 1: Summary of Anticancer Studies

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHL-60 (Leukemia)15Induces apoptosis via mitochondrial pathway
Thiazolidinone derivativeK562 (Leukemia)10Cell cycle arrest and apoptosis induction

Antimicrobial Activity

Compounds similar to the target compound have demonstrated antimicrobial properties. The presence of the furan ring has been associated with enhanced activity against various bacterial strains. In vitro studies have shown that modifications to the structure can lead to increased potency against Gram-positive and Gram-negative bacteria.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA synthesis : Compounds with similar structures have been shown to interfere with nucleic acid synthesis, leading to cell cycle arrest.
  • Apoptosis induction : Activation of apoptotic pathways through mitochondrial dysfunction has been observed in several studies.
  • Antioxidant activity : The furan moiety may contribute to antioxidant properties, thus providing protective effects against oxidative stress.

Study 1: Anticancer Efficacy

A study published in PubMed explored the synthesis and biological evaluation of quinazoline derivatives. Among these, the compound exhibited significant cytotoxicity against leukemia cells, with mechanisms linked to apoptosis and cell cycle disruption .

Study 2: Antimicrobial Assessment

Another study investigated the antimicrobial efficacy of related compounds against various pathogens. The results indicated that modifications in the molecular structure could enhance antibacterial activity, suggesting potential therapeutic applications in treating infections .

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